molecular formula C19H12N4O6 B10862865 5-[(furan-3-ylcarbonyl)oxy]-2-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenyl furan-2-carboxylate

5-[(furan-3-ylcarbonyl)oxy]-2-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenyl furan-2-carboxylate

Cat. No.: B10862865
M. Wt: 392.3 g/mol
InChI Key: WFJIJRJSUUZLNS-LSFURLLWSA-N
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Description

5-[(3-FURYLCARBONYL)OXY]-2-[(4H-1,2,4-TRIAZOL-4-YLIMINO)METHYL]PHENYL 2-FUROATE is a complex organic compound that features a combination of furan and triazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-FURYLCARBONYL)OXY]-2-[(4H-1,2,4-TRIAZOL-4-YLIMINO)METHYL]PHENYL 2-FUROATE typically involves multi-step organic reactions. The process begins with the preparation of the furan and triazole intermediates. The furan intermediate can be synthesized from furan-2-carboxylic acid hydrazide, which undergoes a series of reactions including Mannich base formation and methylation . The triazole intermediate is prepared by reacting furan-2-carboxylic acid hydrazide with ammonium thiocyanate in the presence of hydrochloric acid .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-[(3-FURYLCARBONYL)OXY]-2-[(4H-1,2,4-TRIAZOL-4-YLIMINO)METHYL]PHENYL 2-FUROATE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The triazole ring can be reduced to form dihydrotriazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions at the furan and triazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted furan and triazole derivatives.

Scientific Research Applications

5-[(3-FURYLCARBONYL)OXY]-2-[(4H-1,2,4-TRIAZOL-4-YLIMINO)METHYL]PHENYL 2-FUROATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(3-FURYLCARBONYL)OXY]-2-[(4H-1,2,4-TRIAZOL-4-YLIMINO)METHYL]PHENYL 2-FUROATE involves its interaction with various molecular targets. The triazole moiety can bind to enzymes and receptors, inhibiting their activity . This can lead to antimicrobial and anticancer effects by disrupting essential biological processes in pathogens and cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: An antifungal agent with a triazole moiety.

    Voriconazole: Another antifungal agent with a triazole moiety.

    Itraconazole: A triazole-containing antifungal agent.

Uniqueness

5-[(3-FURYLCARBONYL)OXY]-2-[(4H-1,2,4-TRIAZOL-4-YLIMINO)METHYL]PHENYL 2-FUROATE is unique due to the presence of both furan and triazole moieties, which can confer a combination of biological activities and chemical reactivity not seen in other compounds .

Properties

Molecular Formula

C19H12N4O6

Molecular Weight

392.3 g/mol

IUPAC Name

[5-(furan-3-carbonyloxy)-2-[(E)-1,2,4-triazol-4-yliminomethyl]phenyl] furan-2-carboxylate

InChI

InChI=1S/C19H12N4O6/c24-18(14-5-7-26-10-14)28-15-4-3-13(9-22-23-11-20-21-12-23)17(8-15)29-19(25)16-2-1-6-27-16/h1-12H/b22-9+

InChI Key

WFJIJRJSUUZLNS-LSFURLLWSA-N

Isomeric SMILES

C1=COC(=C1)C(=O)OC2=C(C=CC(=C2)OC(=O)C3=COC=C3)/C=N/N4C=NN=C4

Canonical SMILES

C1=COC(=C1)C(=O)OC2=C(C=CC(=C2)OC(=O)C3=COC=C3)C=NN4C=NN=C4

Origin of Product

United States

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